molecular formula C9H8BrNO2 B2872755 1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene CAS No. 79750-53-1

1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene

Cat. No. B2872755
CAS RN: 79750-53-1
M. Wt: 242.072
InChI Key: IENMSXPRVAEDIW-OWOJBTEDSA-N
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties, such as its acidity or basicity, reactivity with other substances, and stability, are also analyzed .

Scientific Research Applications

Synthesis of Radiopharmaceuticals

Research by Klok et al. (2006) involves the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), using a precursor similar to 1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene. This compound is significant in the preparation of radiopharmaceuticals used in positron emission tomography (PET) scans, highlighting its importance in diagnostic imaging and neuroscience research (Klok et al., 2006).

Improvement in Polymer Solar Cells

A study by Fu et al. (2015) introduced a fluorescent inhibitor, 1-Bromo-4-Nitrobenzene (1-Br-4-NB), to the active layer of polymer solar cells (PSCs). The addition of 1-Br-4-NB significantly improved device performance by enhancing electron transfer processes and increasing power conversion efficiency by more than 57%. This demonstrates the potential of 1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene derivatives in optimizing solar cell technology (Fu et al., 2015).

Advanced Organic Synthesis

Research by Curti et al. (2007) explores the synthesis of α,β-unsaturated ketones as chalcone analogues via an SRN1 mechanism, using α-bromoketones derived from nitrobenzene. This method provides a novel approach to synthesizing a wide variety of chalcone analogues, which are crucial in developing pharmaceuticals and other organic compounds (Curti et al., 2007).

Environmental Remediation

Stolz et al. (2007) investigated the biotransformation of 3-nitro-4-hydroxybenzene arsonic acid (roxarsone) by Clostridium species, which implicates the potential environmental impact of nitroaromatic compounds. This research highlights the role of microbial activity in transforming nitroaromatic compounds, which can aid in environmental remediation strategies (Stolz et al., 2007).

Mechanistic Insights in Organic Chemistry

A study by Gold et al. (1980) on the nucleophilic aromatic substitution by hydrogen using sodium borohydride revealed insights into the role of hydride Meisenheimer adducts as reaction intermediates. This research provides a deeper understanding of the mechanisms behind nucleophilic aromatic substitution, a fundamental reaction in organic chemistry (Gold et al., 1980).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. It includes information on toxicity, flammability, and environmental impact .

Future Directions

This involves speculating on potential future research directions. It could include suggestions for new synthetic methods, potential applications of the compound, or areas where further study is needed .

properties

IUPAC Name

1-[(E)-3-bromoprop-1-enyl]-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H,7H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENMSXPRVAEDIW-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCBr)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CBr)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene

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